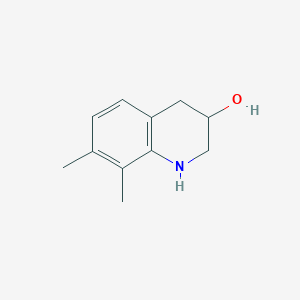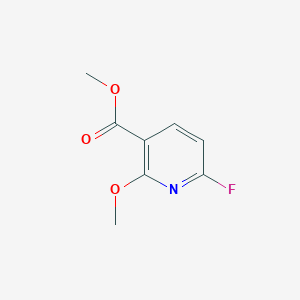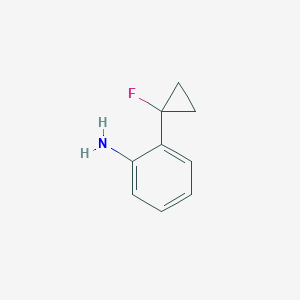
2-(1-Fluorocyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Fluorocyclopropyl)aniline is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under palladium-catalyzed conditions . The reaction is versatile and can accommodate a wide range of functional groups, making it a robust method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for 2-(1-Fluorocyclopropyl)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Fluorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopropylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Fluorocyclopropyl)aniline, particularly in its anticancer applications, involves dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR). This dual inhibition disrupts DNA replication and cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-Fluorocyclopropylbenzene
- 1-Fluorocyclopropylmethane
- 1-Fluorocyclopropylamine
Comparison: 2-(1-Fluorocyclopropyl)aniline is unique due to the presence of both the fluorocyclopropyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the aniline moiety enhances its potential as a bioactive compound, while the fluorocyclopropyl group contributes to its stability and reactivity .
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
2-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |
Clé InChI |
FQBIXKCEWQNZSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


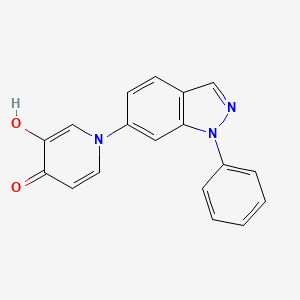
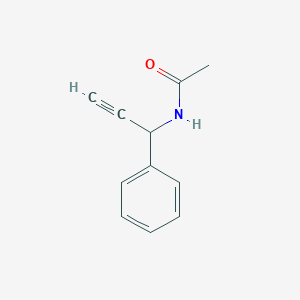
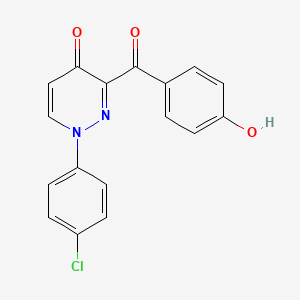
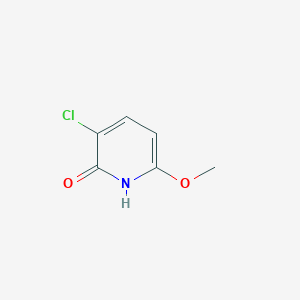
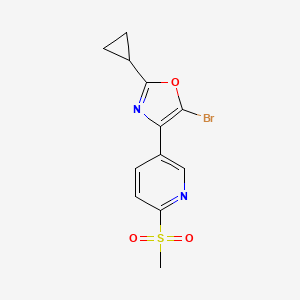
![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
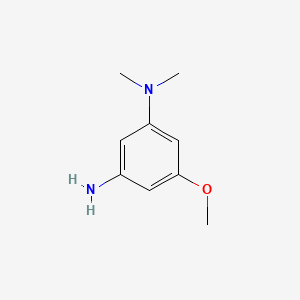



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
